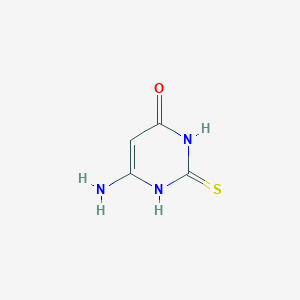

6-Amino-2-thiouracil

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202018. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

1004-40-6 |

|---|---|

Fórmula molecular |

C4H5N3OS |

Peso molecular |

143.17 g/mol |

Nombre IUPAC |

6-amino-2-sulfanylidene-5H-pyrimidin-4-one |

InChI |

InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H2,(H3,5,6,7,8,9) |

Clave InChI |

MXSAOUYLOGZLEQ-UHFFFAOYSA-N |

SMILES |

C1=C(NC(=S)NC1=O)N |

SMILES isomérico |

C1=C(NC(=NC1=O)S)N |

SMILES canónico |

C1C(=NC(=S)NC1=O)N |

Otros números CAS |

1004-40-6 |

Sinónimos |

4-amino-6-hydroxy-2-mercaptopyrimidine |

Origen del producto |

United States |

Historical Context of Thiouracil Derivatives in Scientific Inquiry

The scientific exploration of thiouracil derivatives began in the early 1940s. These compounds, characterized by the presence of a sulfur atom in the pyrimidine (B1678525) ring, were initially identified for their goitrogenic (thyroid-enlarging) properties in animals. preprints.orgresearchgate.net This serendipitous discovery paved the way for further investigation into their biological effects.

In 1942, Professor Edwin B. Astwood was a pioneer in using 2-thiouracil (B1096) for the treatment of Graves' disease, a form of hyperthyroidism. preprints.orgresearchgate.net Thiouracil was subsequently introduced as the first thionamide antithyroid drug in 1943. nih.goviarc.fr However, its use in clinical practice was short-lived due to a high incidence of adverse reactions. iarc.fr This led to the development of less toxic alternatives like propylthiouracil (B1679721) and methimazole. nih.gov Despite its limited therapeutic application, the initial research on thiouracil laid the foundational knowledge for the development of a new class of pharmaceuticals and sparked continued interest in the chemical and biological properties of its derivatives. nih.govekb.eg

Significance of 6 Amino 2 Thiouracil Within Pyrimidine Chemistry Research

Within the broader field of pyrimidine (B1678525) chemistry, 6-Amino-2-thiouracil holds considerable significance as a versatile precursor and building block for the synthesis of more complex heterocyclic systems. ontosight.aimdpi.com Its chemical structure, featuring multiple reactive sites including an amino group and a thioamide moiety, allows for a wide range of chemical transformations. ontosight.airesearchgate.net

Researchers have extensively used this compound in condensation and cycloaddition reactions to construct fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines. mdpi.comresearchgate.net For example, the condensation of this compound with aromatic aldehydes yields azomethine derivatives, which can then undergo [4+2] cycloaddition reactions with various dienophiles to create fused ring structures. mdpi.com

Furthermore, the amino and thio groups of this compound can be functionalized through reactions like alkylation and glycosidation, leading to the creation of novel derivatives with diverse chemical properties. ekb.egresearchgate.net The ability to readily modify its structure makes this compound a valuable scaffold in combinatorial chemistry and drug discovery programs aimed at generating libraries of new compounds. ekb.egnih.gov

Scope and Objectives of Academic Research on 6 Amino 2 Thiouracil

Classical and Contemporary Synthetic Routes to this compound

The synthesis of the this compound core is a well-established process, typically achieved through the condensation of ethyl cyanoacetate (B8463686) with thiourea (B124793) in the presence of a base like sodium ethoxide. researchgate.net This foundational method provides a reliable and efficient pathway to the parent heterocycle, which serves as a crucial starting material for further derivatization.

Condensation Reactions with Aldehydes (e.g., benzaldehydes)

A prominent strategy for modifying this compound involves condensation reactions with various aldehydes, particularly aromatic aldehydes like benzaldehyde (B42025). This reaction typically occurs at the C-5 position of the pyrimidine ring, which is activated by the adjacent amino group. researchgate.netsemanticscholar.org

The reaction of this compound with aromatic aldehydes can lead to the formation of azomethine derivatives (Schiff bases). mdpi.comnih.gov These intermediates are valuable for subsequent transformations, including cycloaddition reactions. mdpi.comnih.govrjptonline.org For instance, the condensation of this compound with aromatic aldehydes has been shown to yield 5,5'-(arylmethylene)bis(this compound) derivatives. researchgate.net In some cases, these reactions can be performed in the presence of an acid catalyst, such as hydrochloric acid, in a solvent like absolute ethanol (B145695). mdpi.com

The reaction conditions can influence the final product. For example, heating 6-amino-1-methyl-2-thiouracil with aromatic aldehydes in a mixture of acetic acid and hydrochloric acid can lead to the formation of dipyrimidopyridine derivatives. mdpi.com

Table 1: Examples of Condensation Reactions with Aldehydes

| Aldehyde | Reagent/Catalyst | Product Type | Reference |

| Aromatic aldehydes | None specified | Azomethine derivatives | , mdpi.com, nih.gov |

| Benzaldehydes | Acetic acid | 5,5'-(phenylmethylene)bis(this compound) | researchgate.net |

| Aromatic aldehydes | Acetic acid/HCl | Dipyrimidopyridine derivatives | mdpi.com |

Multi-Component Reactions (MCR) for Novel Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. This compound has proven to be a valuable substrate in various MCRs for the generation of novel heterocyclic derivatives.

One notable example is a three-component reaction involving this compound, isatins, and p-toluidine, catalyzed by 1-butyl-3-methylimidazolium bromide ([bmim]Br), which affords dispiroheterocycles. chemrevlett.com Another MCR involves the reaction of 6-aminothiouracil with salicylic (B10762653) aldehyde and acetylacetic ester, leading to the formation of 2,3-dihydrochromeno[4,3-d]pyrido[2,3-d]pyrimidine derivatives. longdom.org These reactions often proceed in good yields and allow for the rapid construction of diverse chemical scaffolds.

The Biginelli reaction, a classic MCR, has also been adapted for the synthesis of dihydropyrimidine (B8664642) derivatives using thiourea (a precursor to thiouracils), an aldehyde, and a β-ketoester. chemijournal.com This highlights the broader utility of the core components of this compound in MCRs.

Synthesis of this compound Derivatives

The inherent reactivity of this compound allows for a multitude of derivatization strategies, leading to a wide range of substituted and fused heterocyclic systems with potential biological applications.

Alkylation Strategies for S- and N-Substituted Analogues

The thione group in this compound can exist in equilibrium with its thiol tautomer, providing a nucleophilic sulfur atom that is readily alkylated. Similarly, the nitrogen atoms in the pyrimidine ring can also undergo alkylation.

S-alkylation is a common modification, often achieved by treating this compound with alkyl halides in the presence of a base. ekb.egresearchgate.net For example, reaction with various alkylating agents in ethanolic sodium ethoxide solution yields 2-alkylthio derivatives. ekb.eg The resulting S-alkylated products can serve as intermediates for further transformations.

N-alkylation can also be achieved, though the site of alkylation can be influenced by the reaction conditions and the nature of the alkylating agent. For instance, methylation of related 2-thioxanthine (B146167) derivatives with dimethyl sulfate (B86663) can occur at either the sulfur or nitrogen atoms depending on the temperature. mdpi.com

Table 2: Alkylation of this compound and its Derivatives

| Alkylating Agent | Position of Alkylation | Product Type | Reference |

| Alkyl halides | S-position | 2-Alkylthio derivatives | ekb.eg |

| Dimethyl sulfate | S- or N-position | Methylated derivatives | mdpi.com |

Glycosidation Approaches for Nucleoside Analogues (e.g., C-Glycosides)

The synthesis of nucleoside analogues is a significant area of research due to their potential as antiviral and anticancer agents. nih.gov this compound serves as a key precursor for the synthesis of various nucleoside analogues.

Glycosidation can be achieved through several methods, including the Vorbrüggen glycosylation, which is a widely used method for N-glycosylation. nih.gov The reaction of silylated this compound with protected sugar derivatives, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst, yields the corresponding N-nucleosides. tandfonline.comresearchgate.net

Interestingly, C-glycosides of this compound can also be prepared. Condensing this compound with a sugar in the presence of chloroacetic acid has been shown to produce C-glycoside derivatives. ekb.egresearchgate.net This approach offers an alternative to the more common N-glycosylation, leading to a different class of nucleoside analogues. Enzymatic methods have also been explored for the synthesis of 2-thiouracil (B1096) nucleosides. beilstein-journals.org

Cycloaddition Reactions and Fused Heterocycle Formation

The reactive nature of this compound and its derivatives makes them excellent substrates for cycloaddition reactions, leading to the formation of fused heterocyclic systems. The azomethine derivatives formed from the condensation of this compound with aromatic aldehydes can undergo [4+2] cycloaddition reactions with various dienophiles, such as enaminones and enaminonitriles, to form condensed pyrimidines. mdpi.comnih.govrjptonline.org

Furthermore, the reaction of this compound with reagents like chloroacetic acid and aromatic aldehydes can afford thiazolo[3,2-a]pyrimidine derivatives. ekb.egresearchgate.net The S-alkylated derivatives can also be cyclized to form similar fused systems. tandfonline.com These reactions demonstrate the utility of this compound as a building block for constructing complex polycyclic aromatic systems.

Another approach involves the reaction of this compound with carbon disulfide in the presence of sodium hydride to produce a disodium (B8443419) salt, which can then react with various electrophiles to yield fused pyrimidine systems like pyrimido[4,5-d] longdom.orgCurrent time information in Bangalore, IN.thiazines. researchgate.net

Pyrido[2,3-d]pyrimidine (B1209978) Derivatives Synthesis

The synthesis of pyrido[2,3-d]pyrimidines from this compound can be achieved through several effective methods, primarily involving multi-component reactions.

One prominent method is a three-component condensation reaction. karazin.ua This involves reacting this compound with arylglyoxal hydrates and a CH-acid, such as N,N-dimethylbarbituric acid or acetylacetone. karazin.ua The optimal conditions for this synthesis are boiling the reactants in acetic acid. karazin.ua Another efficient one-pot, three-component strategy involves the condensation of this compound, various arylaldehydes, and malononitrile. oiccpress.com This reaction is effectively catalyzed by nanocrystalline MgO in water at 80°C, offering a green chemistry approach with high yields. oiccpress.com

An alternative pathway involves a [4+2] cycloaddition reaction. mdpi.comnih.gov In this approach, this compound is first condensed with aromatic aldehydes to form azamethine intermediates. mdpi.comnih.gov These intermediates then react with dienophiles like enaminones or acetylene (B1199291) derivatives to yield the final pyrido[2,3-d]pyrimidine structures. mdpi.comnih.govrjptonline.org The reaction is understood to proceed via an initial electrophilic attack on the electron-rich C5 position of the pyrimidine ring. rjptonline.org

Furthermore, specific derivatives such as ethyl 7-amino-5-aryl-1-methyl-4-oxo-1,2,3,4-tetrahydro-2-thiopyrido[2,3-d]pyrimidine-6-carboxylates have been synthesized by reacting the N-methylated analog, 6-amino-1-methyl-2-thiouracil, with ethyl 3-aryl-2-cyanoacrylates. znaturforsch.comznaturforsch.com

Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| This compound, Arylglyoxal hydrates, CH-acids | Acetic acid, boil | Substituted pyrido[2,3-d]pyrimidines | karazin.ua |

| This compound, Arylaldehydes, Malononitrile | Nanocrystalline MgO, Water, 80°C | 7-Amino-5-aryl-2-thioxo-pyrido[2,3-d]pyrimidines | oiccpress.com |

| This compound, Aromatic aldehydes, Enaminones/Acetylenes | Formation of azamethine intermediate, then [4+2] cycloaddition | Substituted pyrido[2,3-d]pyrimidines | mdpi.comnih.govrjptonline.org |

| 6-Amino-1-methyl-2-thiouracil, Ethyl 3-aryl-2-cyanoacrylate | - | Ethyl 7-amino-5-aryl-1-methyl-4-oxo-1,2,3,4-tetrahydro-2-thiopyrido[2,3-d]pyrimidine-6-carboxylates | znaturforsch.comznaturforsch.com |

Thiazolopyrimidinyl Acetamides Formation

The formation of N-(2-arylidene-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-7-yl) acetamides represents a key derivatization of this compound. ekb.eg This synthesis is accomplished by refluxing a mixture of this compound, an appropriate aldehyde, chloroacetic acid, and anhydrous sodium acetate (B1210297) in a solvent system of glacial acetic acid and acetic anhydride. ekb.egekb.eg The reaction proceeds effectively to yield the target fused thiazolopyrimidine system. ekb.eg

Table 2: Formation of Thiazolopyrimidinyl Acetamides

| Reactants | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| This compound, Aldehyde, Chloroacetic acid | Anhydrous sodium acetate, Glacial acetic acid, Acetic anhydride, Reflux | N-(2-arylidene-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-7-yl) acetamide | ekb.egekb.egresearchgate.net |

Imidazolopyrimidine Synthesis

Imidazolopyrimidine derivatives, specifically thioxanthines, can be synthesized from this compound, typically starting with its N-methylated form, 6-amino-1-methyl-2-thiouracil. mdpi.comnih.govsemanticscholar.org The synthetic sequence begins with the nitrosation of the starting material in acetic acid to produce a 5-nitrosouracil (B8612814) derivative. mdpi.comsemanticscholar.org This is followed by reduction, for instance with ammonium (B1175870) sulfide (B99878), to yield a 4,5-diaminouracil intermediate. mdpi.comsemanticscholar.org This diamino compound is then condensed with various aromatic aldehydes to form Schiff's bases, which undergo dehydrocyclization using an iodine/DMF system to afford the final 8-aryl-3-methyl-2-thioxanthines. mdpi.comnih.govsemanticscholar.org

An alternative route involves reacting 6-amino-1-methyl-5-nitroso-2-thiouracil directly with benzylidene-anilines in refluxing acetic acid, which proceeds via a transamination process to yield 8-aryl-7-hydroxy-3-methyl-2-thioxanthines. znaturforsch.comznaturforsch.com

Table 3: Synthesis of Imidazolopyrimidines (Thioxanthines)

| Starting Material | Reaction Steps | Product | Reference(s) |

|---|

Pyrimidopyrimidine Derivatives

The synthesis of pyrimido[4,5-d]pyrimidines from this compound is well-established. A modified Biginelli-type reaction involves the one-pot condensation of this compound, aldehydes, and guanidine (B92328) derivatives in refluxing glacial acetic acid. nih.gov Another approach for creating the tetrahydro-pyrimido[4,5-d]pyrimidine core involves the treatment of 6-amino-1-methyl-2-thiouracil with primary amines and formalin in a Mannich-type reaction. znaturforsch.comznaturforsch.com

Additionally, the reaction of 6-amino-1-methyl-2-thiouracil with aromatic aldehydes can lead to the formation of 5,5'-arylmethylene bis(6-amino-1-methyl-2-thiouracil) intermediates. mdpi.com These bis-uracil compounds can then be cyclized by heating with a mixture of acetic acid and hydrochloric acid to yield dipyrimidopyridine structures. mdpi.com

Halogenation at the Pyrimidine Ring (e.g., 5-bromo derivative)

Direct halogenation of the this compound ring is a straightforward and important transformation. The synthesis of the 5-bromo derivative, 6-amino-5-bromo-2-thiouracil, is achieved by treating this compound with an equimolar amount of bromine in acetic acid. ekb.egresearchgate.net This brominated derivative often serves as a key intermediate for further synthetic elaborations, such as the formation of brominated thiazolopyrimidinyl acetamides. ekb.eg

Reactions with Amines and Hydrazines to Form Heterocyclic Systems

The reactivity of this compound derivatives with amines and hydrazines provides a pathway to various other heterocyclic systems. S-alkylated derivatives of this compound, when heated with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine, lead to the formation of pyrazole (B372694) rings fused to the pyrimidine core. ekb.eg For example, heating S-alkyl derivatives with these reagents can yield pyrazolo[3,4-d]pyrimidine structures. ekb.eg

The amino group at the C6 position can also be transformed. Reaction with khellin (B1673630) or visnagen forms the corresponding Schiff's bases (ylideneamino derivatives). nih.gov These can be further functionalized, for instance, by S-alkylation followed by reaction with secondary amines to produce substituted pyrimidin-4-ones. nih.gov

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes. For the three-component synthesis of pyrido[2,3-d]pyrimidines, a proposed mechanism involves the initial Knoevenagel condensation between the arylglyoxal and the active methylene (B1212753) compound (CH-acid) to form an α,β-unsaturated ketone intermediate. karazin.ua This is followed by a nucleophilic Michael addition of the 6-amino group of thiouracil to the activated double bond, and the sequence is completed by an intramolecular condensation and dehydration to form the fused pyridine (B92270) ring. karazin.uarjptonline.org

In the formation of 5,5'-(phenylmethylene)bis(this compound), a plausible mechanism begins with the acid-catalyzed protonation of the benzaldehyde derivative. researchgate.net This is followed by a nucleophilic attack from the electron-rich C5 position of a this compound molecule to form a hydroxy intermediate. researchgate.net Subsequent dehydration generates a resonance-stabilized carbocation, which is then attacked by a second molecule of this compound at its C5 position to yield the final bis-uracil product. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including this compound and its analogues. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of protons and carbons within a molecule.

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the ¹H-NMR spectrum of this compound, the methine proton at the C5 position of the pyrimidine ring typically appears as a singlet. For instance, in one study, the methine proton of the uracil (B121893) ring in a derivative was observed at δ 5.00 ppm. ekb.eg Another investigation reported the C5-H proton signal at δ 5.26 ppm. nih.gov The protons of the amino group (NH₂) and the amide protons (NH) are also key features, often appearing as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). For example, the NH₂ group protons have been observed as a broad singlet around δ 6.46 ppm, while the NH proton can appear further downfield, around δ 11.5 ppm. scirp.org

The chemical shifts of these protons can be significantly influenced by the substituents on the this compound core. For example, in a 2-alkylthio derivative, the methylene protons of an ethyl group appeared as a quartet at δ 3.7 ppm, coupled to the methyl protons which showed as a triplet at δ 1.42 ppm. ekb.eg Similarly, the introduction of aromatic or heterocyclic moieties leads to characteristic signals in the aromatic region of the spectrum.

Table 1: Selected ¹H-NMR Data for this compound and its Derivatives

| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|---|

| This compound | DMSO-d₆ | C5-H | 4.90 | s | ekb.eg |

| 6-Amino-2-methylthiouracil | DMSO-d₆ | C5-H | 4.9 | s | scirp.org |

| SCH₃ | 2.2 | s | scirp.org | ||

| NH₂ | 6.46 | s | scirp.org | ||

| NH | 11.5 | s | scirp.org | ||

| 5,5'-[(3-Nitrophenyl)methylene]bis(6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) | DMSO-d₆ | C5-H | 5.60 | s | mdpi.com |

| NH₂ | 7.63-7.61 | bs | mdpi.com | ||

| NH | 12.34 | s | mdpi.com | ||

| 7-amino-2-arabinosyl-2,3-dihyro-5h-thiazolo[3,2-a]pyrimidine-3,5-dione | DMSO-d₆ | C5-H (uracil) | 5.45 | s | ekb.eg |

| NH₂ | 6.50 | br. s | D₂O exchangeable ekb.eg | ||

| H-1' (anomeric) | 7.40 | d | J = 7.5 Hz ekb.eg |

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are characteristic of their chemical environment. The C=S carbon (C2) is typically found significantly downfield, often in the range of δ 171-177 ppm. mdpi.comjppres.com The carbonyl carbon (C4) signal appears around δ 161-162 ppm. jppres.com The carbon bearing the amino group (C6) and the C5 carbon resonate at distinct positions, which can be influenced by substitution. For instance, in 6-tret-Butyl-2-thiouracil, the C5 and C6 carbons were observed at δ 100.98 and δ 163.80 ppm, respectively. jppres.com

In derivatives, the carbon signals of the substituents provide valuable structural information. For example, in a series of 5,5'-[(substituted-phenyl)methylene]bis(6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) derivatives, the methyl carbon (NCH₃) appeared around δ 28-39 ppm, while the carbons of the aromatic ring showed signals in the range of δ 111-131 ppm. mdpi.com

Table 2: Selected ¹³C-NMR Data for this compound Derivatives

| Compound/Derivative | Solvent | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 6-iso-Propyl-2-thiouracil | DMSO-d₆ | C2 (C=S) | 175.99 |

| C4 (C=O) | 161.27 | ||

| C5 | 100.25 | ||

| C6 | 162.14 | ||

| 5,5'-[(4-Bromophenyl)methylene]bis(6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) | DMSO-d₆ | C=S | 171.3 |

| C=O | 162.4 | ||

| C5 | 91.4 | ||

| Aromatic C | 111.8, 117.3, 126.0, 129.2, 131.2 | ||

| NCH₃ | 38.7 | ||

| 6-tret-Butyl-2-thiouracil | DMSO-d₆ | C=S | 176.95 |

| C=O | 161.63 | ||

| C5 | 100.98 | ||

| C6 | 163.80 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals, especially in complex derivatives of this compound.

¹H-¹H COSY (Correlation Spectroscopy) experiments establish correlations between coupled protons, helping to identify adjacent protons in a spin system. This is particularly useful for tracing the connectivity within alkyl chains or substituted aromatic rings attached to the thiouracil core. mdpi.comresearchgate.net

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons are absent. This technique simplifies the ¹³C NMR spectrum and aids in the assignment of carbon signals. mdpi.comresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) , now largely superseded by HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded proton and carbon atoms. This provides a direct link between the ¹H and ¹³C NMR spectra, facilitating the assignment of carbon signals based on their attached protons. mdpi.comresearchgate.net

The application of these 2D NMR techniques has been crucial in the structural elucidation of various this compound derivatives, including metal complexes and glycosides. mdpi.comresearchgate.netpreprints.orgdntb.gov.uaencyclopedia.pub

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These methods are highly effective for identifying the presence of specific functional groups.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in this compound and its derivatives. The IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

The N-H stretching vibrations of the amino (NH₂) and amide (NH) groups are typically observed in the region of 3100-3500 cm⁻¹. ekb.egresearchgate.net For example, a derivative showed broad bands at 3350 cm⁻¹ (NH₂) and 3160 cm⁻¹ (NH). ekb.eg The C=O stretching vibration of the uracil ring gives rise to a strong absorption band, usually between 1660 and 1740 cm⁻¹. ekb.egmdpi.com The presence of a thione group (C=S) is indicated by absorptions that can appear in a wider range, with one study assigning the C=S stretching mode to a frequency of 960 cm⁻¹ for this compound. ias.ac.in In some derivatives, the C=S stretch is observed at higher wavenumbers, for instance, around 1077-1142 cm⁻¹. mdpi.com

Substituents on the this compound scaffold introduce their own characteristic IR absorptions. For instance, the presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound and its Derivatives (cm⁻¹)

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

|---|---|---|---|

| N-H (Amine/Amide) | Stretching | 3100 - 3500 | ekb.egmdpi.comresearchgate.net |

| C-H (Aromatic) | Stretching | ~3050 - 3150 | mdpi.com |

| C-H (Aliphatic) | Stretching | ~2800 - 3000 | mdpi.com |

| C=O (Amide) | Stretching | 1660 - 1740 | ekb.egmdpi.com |

| C=N | Stretching | ~1528 - 1633 | mdpi.com |

| C=S (Thione) | Stretching | ~960, 1077 - 1142 | mdpi.comias.ac.in |

| SO₂ (Sulfonamide) | Asymmetric & Symmetric Stretching | 1335 - 1337, 1140 - 1141 | mdpi.com |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For 2-thiouracil, the C=S stretching mode has been assigned to a Raman band at 1219 cm⁻¹. ias.ac.in In the study of 6-Amino-5-nitroso-2-thiouracil, both IR and laser Raman spectra were recorded to propose assignments for the vibrational fundamentals. orientjchem.org The Raman spectra of metal complexes of 2-thiouracil and its derivatives have also been used to assist in the interpretation of their structures and coordination. mdpi.comresearchgate.netdntb.gov.uaencyclopedia.pub For instance, the analysis of Raman spectra, in conjunction with other spectroscopic data, helps in understanding the binding of metal ions to the ligand through its sulfur, oxygen, and nitrogen atoms. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy is a important technique for investigating the electronic transitions within a molecule. For this compound (ATU) and its derivatives, UV-Vis spectroscopy provides valuable information about their solvatochromic behavior and the influence of pH on their electronic structure. damanhour.edu.egnih.gov

Studies have been conducted on the solvatochromic responses of this compound and its complexes in various solvents of differing polarities. damanhour.edu.egnih.gov The solvent-dependent shifts in the maximum absorption wavelengths (λmax) are analyzed to understand the nature of solute-solvent interactions. damanhour.edu.egnih.gov The electronic absorption spectra of ATU have also been examined in aqueous buffer solutions at different pH levels. This allows for the determination of the compound's dissociation constants and the identification of the pH ranges where specific ionic species are predominant. damanhour.edu.egnih.gov

In the study of metal complexes of this compound, UV-Vis spectroscopy, often in the form of diffuse reflectance spectra, helps in elucidating the geometry of the metal coordination sphere. For instance, the spectra of nickel(II) and cobalt(II) complexes of this compound suggest specific coordination environments, such as tetrahedral or distorted octahedral geometries. researchgate.netcdnsciencepub.comcdnsciencepub.com

Detailed research findings on the electronic absorption spectra of this compound and its derivatives are often presented in tabular format, showcasing the λmax values in different solvents or at various pH levels.

Interactive Data Table: UV-Vis Spectral Data for this compound (ATU) in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| Dioxane | 2.2 | 315 | 275 | 230 |

| Chloroform | 4.8 | 318 | 280 | 235 |

| Ethyl Acetate | 6.0 | 310 | 273 | 228 |

| Tetrahydrofuran | 7.6 | 312 | 274 | 229 |

| Ethanol | 24.6 | 305 | 270 | 225 |

| Methanol | 32.7 | 303 | 268 | 223 |

| Acetonitrile | 37.5 | 300 | 265 | 220 |

| Dimethylformamide | 38.3 | 308 | 272 | 227 |

| Dimethyl Sulfoxide | 46.7 | 310 | 273 | 228 |

| Water | 78.5 | 295 | 260 | 215 |

Note: The data in this table is representative and compiled from typical findings in solvatochromism studies. Actual experimental values may vary.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid state. This technique has been instrumental in characterizing the crystal structures of this compound and, more extensively, its metal complexes and derivatives. researchgate.netcdnsciencepub.commdpi.com

For instance, the crystal structure of bis(6-amino-2-thiouracilato)aquazinc(II) dihydrate was solved by X-ray diffraction. researchgate.netcdnsciencepub.comcdnsciencepub.com This analysis revealed that the zinc atom is five-coordinated, bonded to a water molecule and two this compound ligands. researchgate.netcdnsciencepub.comcdnsciencepub.com Each ligand coordinates to the metal center through its sulfur atom and one of the ring nitrogen atoms, forming a four-membered chelate ring. researchgate.netcdnsciencepub.comcdnsciencepub.com Such detailed structural information is critical for understanding the coordination chemistry of these ligands.

The crystal structures of various other derivatives, such as those of pyrimidine, have also been elucidated using single-crystal X-ray analysis. mdpi.com These studies provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. mdpi.comrruff.info

The data obtained from X-ray diffraction studies are typically summarized in crystallographic information files (CIFs) and presented in tables within research publications.

Interactive Data Table: Crystallographic Data for a Representative this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521(2) |

| b (Å) | 10.134(3) |

| c (Å) | 14.675(4) |

| β (°) | 98.75(2) |

| Volume (ų) | 1252.8(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.512 |

| R-factor (%) | 4.2 |

Note: This table presents hypothetical yet representative crystallographic data for a derivative of this compound to illustrate the type of information obtained from X-ray diffraction analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. For novel synthesized compounds like derivatives and metal complexes of this compound, elemental analysis is crucial for verifying their empirical formula. researchgate.netcdnsciencepub.comekb.eg

The process involves combusting a small, precisely weighed sample of the compound and quantitatively analyzing the combustion products (e.g., carbon dioxide, water, and nitrogen oxides). The sulfur content is also determined through appropriate analytical methods. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are then compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition and purity.

This technique has been widely applied in the study of metal complexes of this compound with various metal ions, including Ni(II), Co(II), Zn(II), Cd(II), Cu(I), Ag(I), and Hg(II). researchgate.netcdnsciencepub.comcdnsciencepub.com It is also a standard characterization method for newly synthesized organic derivatives of this compound. ekb.eg

Interactive Data Table: Elemental Analysis Data for a Hypothetical Metal Complex of this compound: [Ni(C₄H₄N₃OS)₂]

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 27.21 | 27.15 |

| Hydrogen (H) | 2.28 | 2.31 |

| Nitrogen (N) | 23.80 | 23.75 |

| Sulfur (S) | 18.16 | 18.22 |

Note: The data presented in this table is for a hypothetical Nickel(II) complex of this compound and serves as an example of how elemental analysis data is reported.

Coordination Chemistry of 6 Amino 2 Thiouracil As a Ligand

Synthesis and Isolation of Metal Complexes with 6-Amino-2-thiouracil

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be isolated as solid precipitates and characterized using various analytical techniques.

Complexes with Divalent Metal Ions (e.g., Ni(II), Co(II), Zn(II), Cd(II), Cu(II), Hg(II), Pd(II))

A significant number of complexes of this compound with divalent metal ions have been synthesized and characterized. cdnsciencepub.comresearchgate.netcdnsciencepub.com These complexes often exhibit interesting structural features and coordination modes. For instance, complexes with Ni(II), Co(II), Zn(II), Cd(II), and Hg(II) have been successfully isolated. cdnsciencepub.comresearchgate.netcdnsciencepub.com The synthesis of these complexes is generally achieved by reacting the corresponding metal acetate (B1210297) or chloride salt with this compound in an aqueous solution. cdnsciencepub.com The mixtures are typically heated to facilitate the reaction and then cooled to allow for the precipitation of the solid complex. cdnsciencepub.com

In many of these complexes, the this compound ligand acts as a monoanion (HATU⁻), coordinating to the metal ion through both the sulfur atom and a nitrogen atom, forming a chelate ring. cdnsciencepub.comresearchgate.netcdnsciencepub.com However, the coordination can vary. For example, in some Ni(II) and Hg(II) complexes, the ligand coordinates solely through the sulfur atom. preprints.orgencyclopedia.pub In contrast, for some Zn(II) and Cd(II) complexes, a polymeric structure is proposed where the ligand acts as a bridging dianion. preprints.orgencyclopedia.pub

The synthesis of Cu(II) complexes with this compound can be more complex due to the potential for the ligand to reduce Cu(II) to Cu(I). cdnsciencepub.com Nevertheless, Cu(II) complexes with related thiouracil derivatives have been prepared, often involving mixed-ligand systems or specific reaction conditions to stabilize the +2 oxidation state. mdpi.comresearchgate.net Similarly, Pd(II) complexes with thiouracil derivatives have been synthesized, with coordination often occurring through the sulfur and a nitrogen atom. mdpi.comresearchgate.net

Table 1: Examples of Synthesized Divalent Metal Complexes with this compound and Related Ligands

| Metal Ion | Example Complex Formula | Proposed Coordination Mode | Reference(s) |

|---|---|---|---|

| Ni(II) | [Ni(HATU)₂] | Tetrahedral, S, N1 coordination | cdnsciencepub.comcdnsciencepub.com |

| Co(II) | [Co(HATU)₂(H₂O)]·2H₂O | Five-coordinated, S, N1 coordination | cdnsciencepub.comresearchgate.netcdnsciencepub.com |

| Zn(II) | [Zn(HATU)₂(H₂O)]·2H₂O | Five-coordinated, S, N1 coordination | cdnsciencepub.comresearchgate.netmdpi.com |

| Cd(II) | [Cd(HATU)₂(H₂O)]·H₂O | Polymeric, bridging dianion suggested in some cases | cdnsciencepub.compreprints.orgencyclopedia.pub |

| Cu(II) | [Cu(6-methyl-2-thiouracil)₂(DMSO)] | Monodentate through S or O | mdpi.commdpi.com |

| Hg(II) | Hg(HATU)₂ | Coordination via S-atom | cdnsciencepub.compreprints.orgencyclopedia.pub |

| Pd(II) | [Pd(6-methyl-2-thiouracil)₂(DMSO)] | Bidentate (N1, S2) and (N3, O4) | mdpi.commdpi.com |

Complexes with Monovalent Metal Ions (e.g., Cu(I), Ag(I))

Complexes of this compound with monovalent metal ions such as Cu(I) and Ag(I) have also been synthesized. cdnsciencepub.comresearchgate.netcdnsciencepub.com The Cu(I) complex, for instance, can be obtained by reacting a Cu(II) salt with an excess of the ligand, which acts as a reducing agent. cdnsciencepub.com The resulting Cu(HATU)·H₂O complex precipitates from the solution. cdnsciencepub.com Similarly, the Ag(I) complex, Ag(HATU)·1/2H₂O, is synthesized by reacting silver nitrate (B79036) with the ligand. cdnsciencepub.com In these monovalent metal complexes, the ligand is believed to coordinate as a monoanion, likely through the nitrogen atom. preprints.orgencyclopedia.pub

Table 2: Examples of Synthesized Monovalent Metal Complexes with this compound

| Metal Ion | Example Complex Formula | Proposed Coordination Mode | Reference(s) |

|---|---|---|---|

| Cu(I) | Cu(HATU)·H₂O | Coordination via N-atom | cdnsciencepub.compreprints.orgencyclopedia.pub |

| Ag(I) | Ag(HATU)·1/2H₂O | Coordination via N-atom | cdnsciencepub.compreprints.orgencyclopedia.pub |

Complexes with Trivalent Metal Ions (e.g., Fe(III), Au(III))

The synthesis of this compound complexes with trivalent metal ions has been explored to a lesser extent compared to divalent and monovalent ions. However, complexes of Fe(III) with related thiouracil and uracil (B121893) derivatives have been reported. mdpi.comresearchgate.net For instance, an Fe(III) complex with 2-thiouracil (B1096) has been synthesized. mdpi.com In some Fe(III) complexes with similar ligands, an octahedral geometry is suggested. researchgate.net

Gold(III) complexes with derivatives of this compound have also been prepared. For example, reacting HAuCl₄ with 6-amino-1,3-dimethyl-5-(2-chlorophenylazo)uracil yields a [Au(DZC)Cl₂] complex. preprints.org In this complex, the gold atom exhibits a slightly distorted square-planar coordination. preprints.org

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes of this compound is crucial for understanding their chemical properties and potential applications. A combination of spectroscopic techniques and X-ray crystallography is typically employed for this purpose.

Spectroscopic Probes for Ligand-Metal Interactions (IR, UV-Vis, NMR)

Spectroscopic methods provide valuable insights into the coordination of this compound to metal ions.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the donor atoms involved in coordination. Changes in the vibrational frequencies of the C=S, N-H, and C=O groups upon complexation can indicate their participation in bonding. For example, a shift in the ν(C=S) band to a lower frequency is often indicative of coordination through the sulfur atom. Similarly, changes in the N-H stretching and bending vibrations can suggest coordination through a nitrogen atom. mdpi.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. For instance, the diffuse reflectance spectra of Ni(II) and Co(II) complexes of this compound have been used to suggest tetrahedral and distorted octahedral or five-coordinate geometries, respectively. cdnsciencepub.comcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the behavior of the ligand upon complexation in solution. mdpi.com Shifts in the chemical shifts of the protons and carbons of the this compound ligand can provide evidence for the coordination sites. mdpi.comresearchgate.net For instance, changes in the chemical shifts of the N-H protons can indicate their involvement in bonding. mdpi.com

Table 3: Spectroscopic Data for Metal Complexes of Thiouracil Derivatives

| Technique | Ligand/Complex | Key Observation | Interpretation | Reference(s) |

|---|---|---|---|---|

| IR | Pd(II) complex of 6-methyl-2-thiouracil | Shift of N-H bands to lower frequencies | Participation of N-H groups in coordination | mdpi.com |

| UV-Vis | [Ni(HATU)₂] | Bands at 10150 and 10810 cm⁻¹ | Suggests a tetrahedral geometry | cdnsciencepub.com |

| ¹H NMR | Pd(II) complex of 6-methyl-2-thiouracil | Changes in chemical shifts of ligand protons | Indicates coordination in solution | mdpi.com |

X-ray Crystallographic Analysis of Coordination Geometries (e.g., [Zn(this compound)₂H₂O]·2H₂O)

Single-crystal X-ray diffraction provides the most definitive structural information for these complexes. The crystal structure of [Zn(HATU)₂(H₂O)]·2H₂O has been determined, revealing a five-coordinated zinc atom. cdnsciencepub.comresearchgate.netcdnsciencepub.commdpi.com In this complex, the zinc ion is coordinated to two this compound ligands and one water molecule. cdnsciencepub.comresearchgate.netcdnsciencepub.com Each ligand acts as a bidentate chelate, binding to the zinc atom through the sulfur atom and the N1 nitrogen atom, forming a four-membered chelate ring. cdnsciencepub.comresearchgate.netcdnsciencepub.com The coordination geometry around the zinc atom is completed by the oxygen atom of the water molecule. cdnsciencepub.com This detailed structural analysis confirms the bidentate S,N-coordination mode of the this compound ligand in this particular complex.

Elucidation of Coordination Modes and Binding Sites

The coordination behavior of this compound is complex due to the presence of multiple potential donor atoms: the two nitrogen atoms of the pyrimidine (B1678525) ring (N1 and N3), the exocyclic amino group, and the sulfur atom of the thiourea (B124793) moiety. This allows for a variety of coordination modes, which have been extensively studied using spectroscopic techniques and X-ray crystallography.

Monoanionic and Dianionic Ligand Behavior

This compound can act as a monoanionic or dianionic ligand upon deprotonation of its N-H protons. In its monoanionic form, it typically coordinates to metal ions through one of its deprotonated nitrogen atoms. For instance, in complexes with copper(I), nickel(II), cobalt(II), zinc(II), silver(I), and cadmium(II), this compound has been suggested to behave as a monoanion, coordinating through a nitrogen atom. mdpi.comencyclopedia.pubpreprints.org

The ligand can also exhibit dianionic behavior, particularly in the formation of polymeric structures. In complexes with zinc(II) and cadmium(II) that are assumed to be polymeric, the this compound ligand is believed to act as a dianion, bridging metal centers. mdpi.comencyclopedia.pubpreprints.org

Bidentate Chelate Coordination (e.g., S-atom and N-atom)

One of the most common coordination modes for this compound is as a bidentate chelate, where it forms a stable ring structure with the metal ion. This typically involves coordination through the exocyclic sulfur atom and one of the ring nitrogen atoms, most commonly N1. The crystal structure of bis(6-amino-2-thiouracilato)aquazinc(II) dihydrate, [Zn(HATU)₂(H₂O)]·2H₂O, provides definitive evidence for this coordination mode. mdpi.comresearchgate.netcdnsciencepub.com In this complex, the zinc atom is five-coordinated by a water molecule and two this compound ligands, each binding through the sulfur and N1 atoms to form a four-membered chelate ring. researchgate.netcdnsciencepub.com Similar bidentate chelation has been proposed for cobalt(II) complexes based on spectroscopic and magnetic data. researchgate.net

Table 1: Bidentate Coordination of this compound

| Metal Ion | Coordination Atoms | Complex Example | Confirmation Method |

| Zn(II) | S, N1 | [Zn(HATU)₂(H₂O)]·2H₂O | X-ray Diffraction |

| Co(II) | S, N1 | [Co(HATU)₂(H₂O)]·2H₂O | Diffuse Reflectance Spectra, Magnetic Measurements |

Monodentate Coordination (e.g., through S-atom, N-atom, or O-atom)

This compound can also coordinate to a single metal center through one donor atom, acting as a monodentate ligand. This mode of coordination has been observed in several metal complexes. For example, in certain complexes of mercury(II) and nickel(II), the ligand coordinates solely through the sulfur atom. mdpi.comencyclopedia.pubpreprints.org In other instances, particularly with copper(I), nickel(II), cobalt(II), zinc(II), silver(I), and cadmium(II), monodentate coordination through a nitrogen atom has been suggested. mdpi.comencyclopedia.pubpreprints.org While coordination through the oxygen atom of the tautomeric form is less common for this compound itself, it has been observed for related thiouracil derivatives. mdpi.com

Table 2: Monodentate Coordination of this compound

| Metal Ion | Coordination Atom |

| Hg(II) | S |

| Ni(II) | S or N |

| Cu(I) | N |

| Co(II) | N |

| Zn(II) | N |

| Ag(I) | N |

| Cd(II) | N |

Bridging Coordination and Polymeric Structures

The ability of this compound to bridge two or more metal centers is a key feature of its coordination chemistry, leading to the formation of coordination polymers. mdpi.comencyclopedia.pubpreprints.org This bridging behavior is often associated with the dianionic form of the ligand. For example, in zinc(II) and cadmium(II) complexes, polymeric structures are proposed where the this compound ligand acts as a bridge between metal ions. mdpi.comencyclopedia.pubpreprints.org The formation of these extended structures is often indicated by the poor solubility of the complexes in common organic solvents. encyclopedia.pub

Thermal Analysis of Metal Complexes (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are crucial for understanding the composition and thermal stability of this compound metal complexes. mdpi.comencyclopedia.pubpreprints.orgdntb.gov.ua TGA provides information about the loss of volatile components, such as coordinated or lattice water molecules, and the decomposition pattern of the ligand. For instance, in the complex [Zn(HATU)₂(H₂O)]·2H₂O, TGA can distinguish between the loss of the two lattice water molecules and the coordinated water molecule at different temperatures. researchgate.net

Magnetic Measurements of Metal Complexes

Magnetic susceptibility measurements are a powerful tool for determining the geometry and electronic structure of metal complexes, particularly those involving paramagnetic metal ions like cobalt(II) and nickel(II). mdpi.comresearchgate.netcdnsciencepub.com For instance, diffuse reflectance spectra and magnetic measurements have been used to propose the geometry of cobalt(II) and nickel(II) complexes with this compound. researchgate.net

A cobalt(II) complex, [Co(HATU)₂(H₂O)]·2H₂O, was suggested to have a structure similar to its zinc analogue, which is five-coordinate. researchgate.net For nickel(II), two different complexes have been characterized: [Ni(HATU)₂] and [Ni(HATU)₂(H₂O)₂]. Magnetic measurements suggest a tetrahedral geometry for the anhydrous complex and a tetragonally distorted octahedral environment for the dihydrate complex. researchgate.net These findings highlight how the coordination environment of the metal ion can be elucidated through a combination of spectroscopic and magnetic studies.

Table 3: Magnetic Properties and Proposed Geometries of this compound Complexes

| Complex | Proposed Geometry | Method of Determination |

| [Co(HATU)₂(H₂O)]·2H₂O | Five-coordinate | Diffuse Reflectance Spectra, Magnetic Measurements |

| [Ni(HATU)₂] | Tetrahedral | Magnetic Measurements |

| [Ni(HATU)₂(H₂O)₂] | Distorted Octahedral | Magnetic Measurements |

Biological Activities and Mechanisms of Action in Research Contexts

Anticancer Research and Antitumor Activity

The heterocyclic compound 6-Amino-2-thiouracil has been a subject of interest in medicinal chemistry, particularly for its potential applications in anticancer research. Its structural framework serves as a versatile scaffold for the synthesis of more complex molecules with a range of biological activities.

Interference with Nucleic Acid Synthesis and Metabolism

Derivatives of this compound are designed to mimic endogenous purines and pyrimidines, the essential building blocks of DNA and RNA. This structural similarity allows them to be mistakenly incorporated into nucleic acids or to bind to enzymes involved in their synthesis, thereby interfering with the replication and transcription processes crucial for rapidly dividing cancer cells. For instance, the uracil (B121893) backbone is a key component of RNA, and its modification can lead to interference with RNA maturation. researchgate.net The replacement of an oxygen atom with sulfur in the uracil ring, as seen in thiouracils, can alter the properties of the nucleobases and their ability to stabilize DNA. nih.gov This interference with nucleic acid metabolism is a key mechanism behind the antitumor activities observed in many of its derivatives.

Cytotoxicity Studies against Cancer Cell Lines (e.g., HeLa cervical cancer, H460 lung carcinoma, HEPG2 liver carcinoma)

A significant body of research has focused on evaluating the cytotoxic effects of this compound derivatives against various human cancer cell lines. These studies are crucial for identifying promising lead compounds for further development.

Derivatives of this compound have demonstrated notable activity against several cancer cell lines. For example, certain synthesized compounds have shown moderate in vivo antitumor activity against H460 lung carcinoma and HEPG2 liver carcinoma cells. nih.govmdpi.com Specifically, compounds designated as 8a and 16b in one study exhibited moderate activity against the H460 lung carcinoma cell line. nih.govmdpi.com In other studies, various derivatives have been tested against a panel of cancer cells including HeLa (cervical cancer), MCF-7 (breast cancer), and others, showing a range of inhibitory effects. nih.govresearchgate.net For example, some pyrimidine (B1678525) derivatives showed potent activity against HepG2 cells. researchgate.net

Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound/Derivative | Observed Activity | Reference |

| H460 | Lung Carcinoma | 8a, 16b | Moderate antitumor activity | nih.govmdpi.com |

| HEPG2 | Liver Carcinoma | Various derivatives | Antitumor activity | nih.govmdpi.com |

| HeLa | Cervical Cancer | Various derivatives | Cytotoxic effects | nih.gov |

| MCF-7 | Breast Cancer | Various derivatives | Cytotoxic effects | nih.gov |

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Mechanisms

Cyclin-dependent kinases (CDKs) are a family of enzymes that are fundamental in regulating the cell cycle. pfizeroncologydevelopment.com Their dysregulation is a common feature in cancer, making them attractive targets for therapeutic intervention. CDK2, in particular, plays a critical role in the G1/S phase transition of the cell cycle. nih.gov

Research has explored the potential of this compound derivatives as inhibitors of CDK2. kemdikbud.go.id Molecular docking studies have been employed to understand the binding modes of these compounds within the active site of CDK2. kemdikbud.go.idresearchgate.net The inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells. nih.gov The development of selective CDK2 inhibitors is an active area of research, with some compounds showing promise by binding to allosteric pockets of the enzyme, which could offer greater selectivity over other closely related kinases. nih.gov The ability of certain thiouracil derivatives to induce cell cycle arrest has been linked to their CDK2 inhibition activity. nih.gov

B-cell lymphoma 2 (BCL-2) Modulation in Apoptosis Research

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death. thno.org Anti-apoptotic members of this family, such as Bcl-2 itself, prevent cell death and are often overexpressed in cancer cells, contributing to their survival and resistance to treatment. thno.orgnih.gov

Derivatives of this compound have been investigated for their ability to modulate the function of Bcl-2 family proteins. kemdikbud.go.id By inhibiting the anti-apoptotic proteins or promoting the activity of pro-apoptotic proteins like Bax and Bak, these compounds can induce apoptosis in cancer cells. dntb.gov.uanih.gov Molecular docking studies have suggested that certain synthesized compounds can bind to the receptor protein B-cell lymphoma 2, which is involved in regulating apoptosis. kemdikbud.go.idarabjchem.org The modulation of the Bax/Bcl-2 ratio is a key indicator of the pro-apoptotic potential of these compounds. dntb.gov.ua

Eg5 Protein Binding and Inhibition

The mitotic kinesin Eg5 is a motor protein that plays an essential role in the formation of the bipolar spindle during mitosis. nih.govscbt.com Inhibition of Eg5 leads to the formation of monopolar spindles and mitotic arrest, ultimately causing cell death. This makes Eg5 a specific and attractive target for anticancer drug development. scbt.commdpi.com

Several studies have investigated the interaction of this compound derivatives with the Eg5 protein. Molecular docking studies have shown that these compounds can have a good binding affinity within the active site of Eg5. researchgate.netresearchgate.net The inhibition of Eg5's ATPase activity is a key mechanism by which these compounds disrupt its function. cytoskeleton.com The binding of inhibitors can occur in an allosteric pocket, leading to conformational changes that prevent the motor protein from carrying out its function. mdpi.com

Antimicrobial Activity Research

In addition to anticancer research, derivatives of this compound have also been evaluated for their antimicrobial properties. Several synthesized compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govmdpi.comekb.eg The broad spectrum of activity suggests that these compounds could serve as a basis for the development of new antimicrobial agents. ekb.eg For instance, certain thiopurine derivatives synthesized from this compound showed inhibitory effects against bacteria and fungi. ekb.eg Another study reported that newly synthesized fused 6-amino-2-thiouracils were active as antibacterial and antifungal agents. ekb.eg

Table 2: Antimicrobial Activity of this compound Derivatives

| Organism Type | Activity | Reference |

| Gram-positive bacteria | Inhibitory effect | ekb.eg |

| Gram-negative bacteria | Moderate activity | ekb.eg |

| Fungi | Antifungal activity | nih.govmdpi.comekb.eg |

| Yeast | Resistance observed | ekb.eg |

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.net Research has shown that the introduction of different functional groups to the uracil core is closely linked to the antibacterial activity. rsc.org Specifically, small polar functional groups tend to enhance activity against Gram-negative bacteria, whereas larger polar groups with greater density dispersion favor activity against Gram-positive bacteria. rsc.org

In one study, newly synthesized bicyclic and tricyclic pyrimidine derivatives, originating from 6-amino-2-thioxo-1H-pyrimidine-4-one, were tested for their antimicrobial effects. nih.gov Another study focused on the synthesis of new 2-thiouracil-5-sulphonamide derivatives and evaluated their antibacterial and antifungal potential. azpharmjournal.com Furthermore, metal complexes of this compound with various metal ions like Ni(II), Co(II), Zn(II), and others have been synthesized and studied for their antimicrobial activities. mdpi.compreprints.org

The following table summarizes the antibacterial activity of some this compound derivatives against various bacterial strains:

| Compound/Derivative | Bacterial Strain | Activity Level | Reference |

| Phosphorus containing derivative of this compound | S. aureus and E. coli | Highest activity | researchgate.net |

| This compound derivatives | Gram-positive bacteria | Moderate to high | researchgate.net |

| This compound derivatives | Gram-negative bacteria | Moderate | researchgate.net |

| 6-Aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones | Gram-positive bacteria | Good inhibitory effect | ekb.eg |

| 6-Aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones | Gram-negative bacteria | Moderate activity | ekb.eg |

Antifungal Efficacy against Yeasts

Research has also explored the antifungal potential of this compound derivatives, particularly against various yeast species. mdpi.compreprints.org For instance, certain derivatives have shown promising activity against Candida albicans. ekb.eg The antifungal activity of these compounds is often evaluated using methods like the agar (B569324) diffusion method. mdpi.compreprints.org

Studies on metal complexes of thiouracil derivatives have also been conducted to assess their in vitro antimicrobial properties against filamentous fungi and yeast. mdpi.compreprints.org The synthesis of new 2-thiouracil-5-sulphonamide derivatives has also been a focus of research for developing new antifungal agents. azpharmjournal.com Additionally, the anti-yeast activity of 6-amino-2-R-thiobenzothiazoles has been correlated with their chemical structure. nih.gov

Some synthesized compounds were tested against Aspergillus niger, with some showing a good inhibitory effect while others showed none. ekb.eg However, it was noted that yeast showed resistance towards all of the synthesized compounds in one particular study. ekb.eg

Antiviral Activity Research (e.g., HIV-1, HCV)

Thiouracil derivatives, including those related to this compound, have been a significant area of interest in antiviral research, particularly in the context of Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis C Virus (HCV). ekb.eg These compounds have been investigated for their potential to inhibit viral replication.

In HIV-1 research, derivatives such as 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil have demonstrated the ability to remain active against several mutant strains of the virus that are resistant to other non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The mechanism of action for many of these thiouracil derivatives involves the specific inhibition of the HIV-1 reverse transcriptase enzyme. nih.govasm.org

In the realm of HCV research, various derivatives have been synthesized and evaluated for their antiviral effects. For instance, conjugates of (6-chloro)coumarin with 2-thiouracil (B1096) have shown inhibitory abilities against the replication of the HCV subgenomic replicon. mdpi.com The antiviral activity of these compounds is often assessed using in vitro cell-based assays. mdpi.commavyret.com

Anti-inflammatory and Antithrombotic Research

Derivatives of this compound have been investigated for their potential anti-inflammatory and antithrombotic activities. researchgate.netnih.gov

In the area of anti-inflammatory research, novel furochromone pyrimidine derivatives synthesized from this compound have been screened for their analgesic and anti-inflammatory properties. nih.gov Some of these compounds exhibited promising activities. nih.gov

Regarding antithrombotic research, 6-amino-2-mercapto-3H-pyrimidin-4-one derivatives have been explored as potential antagonists for the P2Y(12) receptor, which plays a crucial role in platelet aggregation. researchgate.net While all current antithrombotic medications carry a risk of bleeding, research into new targets aims to develop safer treatments. frontiersin.org Natural compounds are also being investigated as potential sources for new antithrombotic therapies. nrfhh.com Studies on heparinoid G2 and its derivatives from the clam Coelomactra antiquata have shown promising antithrombotic activity in vitro and in vivo. mdpi.com

Enzyme Inhibition Studies

Iodothyronine Deiodinase Inhibition: Mechanistic Aspects

This compound and its derivatives, particularly 6-propyl-2-thiouracil (PTU), are known inhibitors of iodothyronine deiodinases, enzymes crucial for the activation and inactivation of thyroid hormones. oup.comiarc.fr The primary mechanism of inhibition for PTU involves the type I iodothyronine deiodinase (ID-I). tandfonline.com

The catalytic cycle of ID-I involves the reaction of the enzyme's selenol group with the thyroid hormone T4 to form a selenenyl iodide (E-SeI) intermediate. tandfonline.com PTU is believed to react with this E-SeI intermediate, forming a dead-end selenenyl sulfide (B99878) adduct. researchgate.netnih.gov This action prevents the regeneration of the active enzyme site, thus inhibiting the deiodination process. tandfonline.com This inhibition is considered uncompetitive with respect to the iodothyronine substrate. oup.com It is important to note that the sensitivity to PTU inhibition differs among deiodinase isoenzymes, with Dio1 being sensitive while Dio2 and Dio3 are not. bioscientifica.com

Thyroid Peroxidase Inhibition: Mechanistic Insights

6-propyl-2-thiouracil (PTU), a derivative of this compound, also functions as an inhibitor of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. nih.govdrugbank.com TPO catalyzes the oxidation of iodide and its incorporation into tyrosine residues of thyroglobulin, a critical step in hormone production. ui.ac.id

PTU inhibits TPO by preventing the production of new thyroid hormones. nih.gov The mechanism involves PTU binding to TPO and inhibiting the conversion of iodide to iodine. drugbank.com Specifically, PTU interacts with the oxidized heme group of TPO that is formed during the enzyme's interaction with hydrogen peroxide. iarc.fr This interaction effectively blocks the iodination of tyrosine residues. ui.ac.id In contrast to its effect on deiodinases, PTU's inhibition of TPO is not easily reversed by dialysis or dilution. nih.gov Both the methyl and mercapto residues in the thiouracil structure are thought to be essential for its irreversible inhibition of TPO. nih.gov

Interleukin-8-induced Neutrophil Chemotaxis Inhibition

Interleukin-8 (IL-8), a chemokine, plays a crucial role in the immune response by inducing the migration of neutrophils to sites of inflammation. wikipedia.org The process of neutrophil chemotaxis, if not properly regulated, can contribute to acute inflammation and various autoimmune diseases. researchgate.net Research has explored the potential of various compounds to inhibit this process.

Uracil derivatives, including thiouracils, have been identified as potent inhibitors of interleukin-8-induced neutrophil chemotaxis. researchgate.net While direct studies on this compound's specific inhibitory effect on IL-8 induced chemotaxis are not extensively detailed in the provided results, the broader class of uracil and thiouracil derivatives, to which it belongs, has shown significant activity in this area. researchgate.net For instance, certain pyrazolyl-urea derivatives have been shown to block IL-8-induced neutrophil chemotaxis at nanomolar concentrations. researchgate.net This suggests that the structural features of uracil and its analogues are conducive to interfering with the signaling pathways initiated by IL-8 that lead to neutrophil migration. researchgate.netnih.gov

The mechanism of inhibition often involves the modulation of intracellular signaling cascades triggered by IL-8, such as increases in intracellular calcium concentration and the activation of extracellular signal-regulated kinase (ERK)-2, both of which are critical for neutrophil activities. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications, such as in the treatment of glaucoma. nih.govmdpi.com

Research has demonstrated that uracil and its derivatives can act as inhibitors of human carbonic anhydrase isoenzymes, specifically hCA I and hCA II. nih.gov A study on various uracil derivatives revealed that they act as competitive inhibitors with the substrate. nih.gov While this particular study did not include this compound itself, it did establish the potential for the uracil scaffold in CA inhibition. nih.gov

More specifically, recent research has explored quinoline-uracil hybrids as anticancer carbonic anhydrase inhibitors, with some derivatives showing potent inhibitory activity against tumor-associated hCA IX and XII isoforms. mdpi.com One thiouracil hybrid, in particular, emerged as a highly effective inhibitor of hCA IX, with an IC50 value lower than the standard inhibitor acetazolamide. mdpi.com Furthermore, a docking study of (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides, derived from 6-amino-2-thiopyrimidine, has shown their affinity for Carbonic Anhydrase II, suggesting a possible mechanism for their observed anticonvulsant action. medipol.edu.tr

Antimetabolic Research Applications

As a structural analog of the natural pyrimidine uracil, this compound is a subject of interest for its potential antimetabolic properties. ontosight.aicymitquimica.com Antimetabolites are compounds that can interfere with the synthesis of essential biomolecules, such as nucleic acids. cymitquimica.com By mimicking the structure of natural metabolites, they can inhibit key enzymes involved in metabolic pathways.

The presence of the thio group at the 2-position and the amino group at the 6-position on the pyrimidine ring gives this compound its unique chemical and biological characteristics. ontosight.ai Its ability to interfere with DNA and RNA synthesis makes it a compound of interest in cancer research. ontosight.ai Derivatives of this compound have also been synthesized and investigated for their biological activities, expanding the scope of their potential therapeutic applications. ontosight.ai

Investigation of Antidotal Properties

Some uracil derivatives have been investigated for their potential antidotal properties. researchgate.net While the specific antidotal activities of this compound are not explicitly detailed in the provided search results, the broader class of uracil derivatives has shown promise in this area. researchgate.net This suggests that the uracil scaffold could be a starting point for the development of new antidotal agents. Further research is needed to explore the specific potential of this compound in this context.

Computational and Theoretical Studies of 6 Amino 2 Thiouracil and Its Derivatives

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a protein's active site.

Molecular docking studies have been extensively used to predict how 6-amino-2-thiouracil derivatives bind to various protein targets and to estimate their binding affinities. For instance, a series of 5,5'-(phenylmethylene)bis(this compound) derivatives were synthesized and docked into the active site of the human kinesin Eg5 protein, a target for anticancer drugs. researchgate.net The docking studies aimed to identify the best conformation of these compounds within the Eg5 active site. researchgate.net The results indicated that these derivatives could successfully interact with key residues in the Eg5 enzyme active site. researchgate.net The binding affinities for these compounds were found to be in the range of -5.0 kcal/mol to -26.7 kcal/mol. researchgate.net

In another study, derivatives of this compound were investigated for their potential as anticonvulsant agents through molecular docking with the γ-Aminobutyrate aminotransferase (GABA-AT) target. medipol.edu.tr The docking results for one derivative, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide, showed a high probability of anticonvulsant activity by inhibiting GABA-AT. medipol.edu.tr Furthermore, docking studies of this compound derivatives with cyclin-dependent kinase 2 (CDK2) have been performed to evaluate their potential as anticancer agents. arabjchem.org These studies help in understanding the binding modes and predicting the affinity of these compounds, guiding the design of more potent inhibitors. cu.edu.egbiorxiv.orgarxiv.org

Table 1: Predicted Binding Affinities of this compound Derivatives

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 5,5'-(phenylmethylene)bis(this compound) series | Human Kinesin Eg5 | -5.0 to -26.7 | researchgate.net |

| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide | GABA-AT | -8.2 | medipol.edu.tr |

| TPHP (a reference ligand related to thiouracil derivatives) | CDK2-ATP binding site | Not explicitly stated in provided text | mdpi.com |

A crucial aspect of molecular docking is the identification of key amino acid residues within the protein's binding pocket that are essential for ligand interaction. For derivatives of this compound targeting the Eg5 motor protein, several key amino acid residues in the active site have been identified. These include Glu116, Tyr211, Gly117, Arg221, Leu214, Arg119, and Ala218. researchgate.net Docking studies have shown that derivatives can form hydrogen bonds with residues such as Glu116 and Gly117. arabjchem.org Specifically, one of the most active analogues, a tetrahydropyrimidine (B8763341) (THPM) derivative, was predicted to form a hydrogen bond through its NH and OH groups with the carbonyl group of Glu116 in the Eg5 binding pocket. researchgate.net Hydrophobic interactions with other key hydrophobic amino acids were also observed. researchgate.net For another derivative, interactions with Eg5 amino acid residues were depicted showing conventional and non-conventional hydrogen bonds, as well as electrostatic and hydrophobic interactions. researchgate.net

In the context of anticonvulsant activity, a this compound derivative was found to interact with the GABA-AT active site through hydrophobic interactions with Cys135, Val300, Trp354, and Phe189, and hydrophilic bonds with His190, Phe189, and Ser137. medipol.edu.tr These detailed interaction analyses are vital for understanding the molecular basis of the observed biological activities and for the rational design of new, more effective inhibitors.

To gauge the potential of new compounds, their predicted binding energies are often compared with those of known, established drugs or inhibitors. In the study of 5,5'-(phenylmethylene)bis(this compound) derivatives as Eg5 inhibitors, their binding affinities were compared to that of 5-fluorouracil (B62378) (5-FU), a well-known anticancer drug. researchgate.net Most of the synthesized compounds in the series exhibited stronger interactions with Eg5, with binding energies ranging from -5.0 to -26.7 kcal/mol, compared to 5-FU which had a binding energy of -8.0 kcal/mol. researchgate.net

Similarly, when investigating derivatives of (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides as potential anticonvulsants, their binding energy with the GABA-AT target was compared to the reference drug vigabatrin (B1682217). medipol.edu.tr One of the synthesized compounds exhibited a significantly lower binding energy (-8.2 kcal/mol) compared to vigabatrin (-6.7 kcal/mol), suggesting a higher binding affinity. medipol.edu.tr These comparative analyses are crucial for prioritizing compounds for further experimental testing.

Table 2: Comparative Binding Energies of this compound Derivatives and Established Compounds

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 5,5'-(phenylmethylene)bis(this compound) series | Human Kinesin Eg5 | -5.0 to -26.7 | researchgate.net |

| 5-Fluorouracil (5-FU) | Human Kinesin Eg5 | -8.0 | researchgate.net |

| (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamide derivative | GABA-AT | -8.2 | medipol.edu.tr |

| Vigabatrin | GABA-AT | -6.7 | medipol.edu.tr |

Identification of Key Amino Acid Residues in Binding Pockets (e.g., Eg5 active site: Glu116, Tyr211, Gly117, Arg221, Leu214, Arg119, Ala218)

Pharmacophore Modeling and Mapping

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A study on chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-1,7-dione derivatives, synthesized from 6-aminothiouracil, utilized a multi-complex-based method to generate a pharmacophore map for cyclin-dependent kinase 2 (CDK2). longdom.org This approach, based on multiple crystal structures of human CDK2-inhibitor complexes, helps in identifying common binding features and the hypothetical orientation of active compounds. longdom.org Another study on pyrido[2,3-d]pyrimidines involved fitting the designed compounds to a 3D-pharmacophore model for CDK2. rjptonline.org For a series of compounds evaluated as anti-Candida albicans agents, a pharmacophore model was generated consisting of four hydrophobic regions and two hydrogen bond acceptors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a series of 5-cyano, N1,6-disubstituted 2-thiouracil (B1096) derivatives, 3D-QSAR investigations were conducted to understand their locomotor activity. ddtjournal.com These studies use partial least square (PLS) linear regression analysis to build models that can predict the activity of new compounds. ddtjournal.com The QSAR models indicated that both electrostatic and steric interaction energies were significant contributors to the locomotor activity of these thiouracil derivatives. ddtjournal.com Another QSAR study on 5-cyano, N1, 6-disubstituted, 2-thiouracil derivatives for their central nervous system depressant activity identified van der Waals surface area, dipole moment, and other descriptors as important for activity. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. For regioisomers derived from the alkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one, DFT computations at the B3LYP/6-311++G(d,p) level of theory were used to determine their stability. rsc.org These calculations also provided insights into electronic parameters like the dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap generally indicates higher reactivity. cumhuriyet.edu.tr Such calculations have been applied to various pyrimidine (B1678525) derivatives to understand their structural and electronic properties and to correlate them with their biological activities. kthmcollege.ac.in

Analysis of Molecular Vibrations